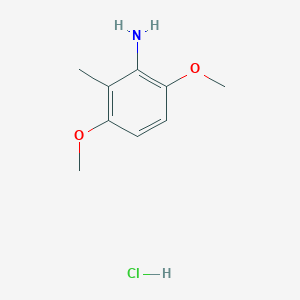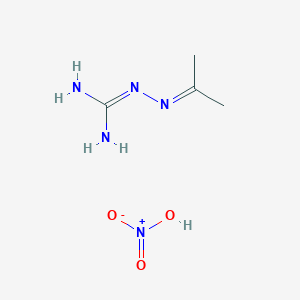
3-(4-Bromobutoxy)-4-(difluoromethoxy)benzaldehyde
Vue d'ensemble
Description
3-(4-Bromobutoxy)-4-(difluoromethoxy)benzaldehyde (3-4-BBFMB) is a chemical compound belonging to the class of aldehydes. It is a colorless liquid with a melting point of -9°C and a boiling point of 101°C. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of fluorescent dyes, organic catalysts, and other organic materials.
Applications De Recherche Scientifique
Synthesis and Characterization
The research on derivatives of benzaldehyde, including compounds with bromo and methoxy substituents, has contributed significantly to various fields in chemistry, particularly in organic synthesis. For instance, the study on improving the synthetic process of 3,4,5-trimethoxy benzaldehyde illustrates the potential of utilizing bromo-substituted benzaldehydes in complex organic syntheses. This process involves a series of reactions starting from p-hydroxy benzaldehyde, highlighting the versatility of such compounds in generating methoxy-substituted benzaldehydes, which are crucial intermediates in synthesizing natural products and pharmaceuticals (Yangyu Feng, 2002).
Structural Studies
Structural characterization is a vital aspect of understanding the properties and potential applications of chemical compounds. The work on trans‐5‐(4‐Bromobenzoyloxy)‐2‐phenyl‐1,3‐dioxane by Mocerino et al. (2004) provides a rare example of a structurally characterized 1,3-dioxane system, achieved through the treatment of benzaldehyde with glycerol. This study showcases the significance of bromo-substituted benzaldehydes in elucidating the structures of complex organic molecules, which can pave the way for the development of new materials and catalysts (Mocerino, Skelton, Stick, & White, 2004).
Schiff Base Compounds
Schiff base compounds containing benzene moieties synthesized from reactions involving bromo-substituted benzaldehydes represent an area of active research due to their applications in coordination chemistry, catalysis, and material science. Khalefa's study on new Schiff base compounds through the reaction of benzylidene amino derivatives with bromo-substituted benzaldehydes contributes to this field by providing insights into the structural and electronic properties of these compounds, which are crucial for their application in various chemical processes (Omar S. Khalefa, 2020).
Propriétés
IUPAC Name |
3-(4-bromobutoxy)-4-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2O3/c13-5-1-2-6-17-11-7-9(8-16)3-4-10(11)18-12(14)15/h3-4,7-8,12H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRFPOPBBREDHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OCCCCBr)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobutoxy)-4-(difluoromethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B1458281.png)
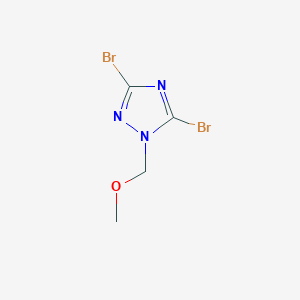
![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1458285.png)
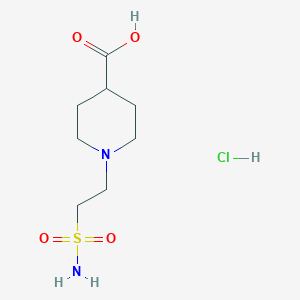
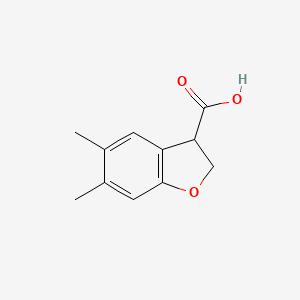


![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1458295.png)

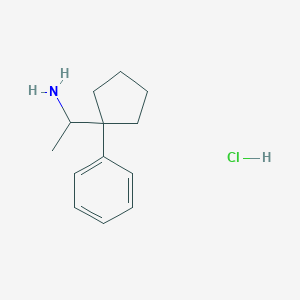
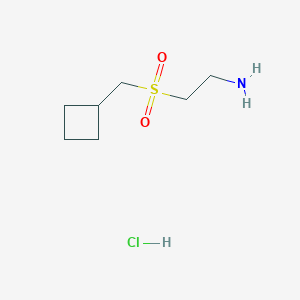
![5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-4-amine](/img/structure/B1458299.png)
